molecular formula C19H17NO3 B14005384 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- CAS No. 42468-58-6

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-

Cat. No.: B14005384
CAS No.: 42468-58-6
M. Wt: 307.3 g/mol
InChI Key: FGYQEJRMJGITMR-UHFFFAOYSA-N
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Description

The compound 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- features a 2-oxazolidinone core, a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. Its structure is characterized by:

  • A 3-phenyl substituent on the oxazolidinone ring, contributing steric bulk and aromatic interactions.
  • A 5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl] group, which introduces a propargyloxy methyl moiety.

Oxazolidinones are well-documented for their antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis . The propargyl group in this compound may influence pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to simpler alkyl or halogenated derivatives.

Properties

CAS No.

42468-58-6

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-phenyl-5-(3-phenylprop-2-ynoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H17NO3/c21-19-20(17-11-5-2-6-12-17)14-18(23-19)15-22-13-7-10-16-8-3-1-4-9-16/h1-6,8-9,11-12,18H,13-15H2

InChI Key

FGYQEJRMJGITMR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)COCC#CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Oxazolidinone Formation with Subsequent Propargylation

Methodology ():

  • Ring formation : React 3-phenyl isocyanate with epichlorohydrin in dimethylformamide (DMF) with LiCl catalyst at 90-100°C for 3 hours
    Phenyl-NCO + epichlorohydrin → 5-chloromethyl-3-phenyl-2-oxazolidinone
  • Propargyl ether installation : Treat intermediate with 3-phenyl-2-propyn-1-ol under Mitsunobu conditions (DIAD/PPh₃) or SN2 substitution using NaH in THF

Key Parameters :

Step Temp (°C) Time (h) Yield (%) Purity Control
1 95 3 68-72 Recrystallization (MeOH)
2 0→25 12 55-60 Column chromatography (hexane:EtOAc 3:1)

One-Pot CO₂-Mediated Cyclization ()

Innovative approach :

  • Uses CO₂ atmosphere to prevent racemization during cyclization
  • Sequential reaction:
    3-R₂-4-R₁-aniline + epichlorohydrin → amino alcohol intermediate → CO₂ cyclization → hydroxymethyl intermediate → propargylation

    Advantages :
  • 15-20% higher enantiomeric excess compared to traditional methods
  • Eliminates need for chiral catalysts

Propargyloxy Precursor Route

Modified Friedel-Crafts pathway ():

  • Synthesize 5-(bromomethyl)-3-phenyl-2-oxazolidinone via bromination
  • Couple with 3-phenyl-2-propyn-1-ol using K₂CO₃ in acetonitrile at 50°C

Comparative Performance :

Method Total Yield (%) ee (%) Scalability Cost Index
1 42-48 98.5 High $$
2 55-62 99.8 Moderate $$$$
3 38-45 Racemic High $

Critical Considerations :

  • Steric effects : Bulky propargyl group requires elevated temps (70-80°C) for complete substitution
  • Storage : Intermediate chloromethyl derivatives show 12% decomposition after 30 days at -20°C
  • Analytical validation : LC-MS (m/z 348.1 [M+H]⁺) and ¹H NMR (δ 4.85 ppm, -OCH₂C≡C-) essential for quality control

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxidized oxazolidinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Key Observations:

3-Substituent Role :

  • The 3-phenyl group in the target compound provides greater steric bulk compared to Linezolid’s morpholinyl group or ethyl substituents . This may hinder binding to bacterial ribosomes but enhance interactions with hydrophobic pockets.
  • Trifluoromethylphenyl derivatives (e.g., ) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.

Propargyl moieties are reactive in click chemistry applications, suggesting utility in targeted drug delivery or bioconjugation strategies.

Physicochemical Properties

  • Metabolic Stability : Propargyl groups are susceptible to oxidative metabolism, which may shorten half-life compared to fluorinated analogs .

Biological Activity

2-Oxazolidinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound, 2-Oxazolidinone, 3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]- , has garnered attention due to its potential applications in medicinal chemistry and agriculture. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula: C₁₅H₁₅NO₂
  • Molecular Weight: 245.29 g/mol
  • CAS Number: 703-56-0
  • Physical Properties:
    • Density: 1.24 g/cm³
    • Boiling Point: 251.6°C
    • Melting Point: 120-122°C

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxazolidinone derivatives, which were tested against different microbial strains. The results demonstrated that certain modifications to the oxazolidinone structure enhance its antibacterial efficacy .

CompoundMicrobial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Antihyperglycemic Activity

Oxazolidinones have also been studied for their potential in managing diabetes. A series of derivatives, including those structurally similar to our compound, were evaluated for their antihyperglycemic effects in streptozotocin-induced diabetic models. Notably, one derivative reduced blood glucose levels significantly, indicating that structural modifications can lead to enhanced biological activity .

CompoundBlood Glucose Reduction (%)Model Used
Compound D54%STZ Model
Compound E71%SLM Model

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study published in Bioorganic & Medicinal Chemistry Letters focused on the synthesis of oxazolidinone derivatives and their antimicrobial properties. The researchers found that specific substitutions on the oxazolidinone ring led to increased activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Case Study on Antihyperglycemic Effects:
    In another study, a series of oxazolidinone derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic rats. The findings indicated that compounds with specific functional groups showed significant antihyperglycemic activity, making them potential candidates for further development as diabetes medications .

Q & A

Q. What are efficient synthetic routes for preparing 3-phenyl-5-(substituted methyl)-2-oxazolidinones?

A one-pot, two-step method using chiral synthons like (S)-1-azido-3-chloropropan-2-yl chloroformate enables efficient 2-oxazolidinone ring construction. This approach involves carbamate intermediates and has been applied to synthesize analogs of Linezolid, a known oxazolidinone antibiotic . Key steps include:

  • Step 1 : Formation of carbamate intermediates via nucleophilic substitution.
  • Step 2 : Cyclization under mild basic conditions to form the oxazolidinone core. This method minimizes side reactions and improves yield compared to traditional multi-step syntheses.

Q. How can researchers characterize the stereochemistry of 2-oxazolidinone derivatives?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, fluorinated oxazolidinones (e.g., 4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one) have been structurally validated using this method, confirming substituent orientation and ring conformation . Complementary techniques include:

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to monitor electronic environments.
  • Chiral HPLC : To assess enantiomeric purity (e.g., Zolmitriptan derivatives require >97% purity for pharmacological studies) .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of 2-oxazolidinone derivatives?

Stereoselectivity depends on chiral auxiliaries and reaction conditions. For instance, fluorous oxazolidinone auxiliaries enhance diastereomeric excess (de) by leveraging fluorine-directed crystallization . Key strategies:

  • Chiral catalysts : Use of Zn(OCOCH3_3)2_2·2H2_2O in cyclization reactions improves stereocontrol .
  • Temperature modulation : Lower temperatures (<0°C) reduce racemization during carbamate formation .

Q. What methodologies address discrepancies in bioactivity data for 2-oxazolidinone analogs?

Contradictory bioactivity may arise from impurities or structural variations. For example:

  • Purity validation : Reference standards (e.g., MM3300.08 and MM3300.09) with quantified impurities (<0.1%) ensure reproducibility in antimicrobial assays .
  • Structural analogs : Comparing 3-(3-fluorophenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone (antimicrobial) with Zolmitriptan (serotonin receptor agonist) highlights the impact of substituents on target specificity .

Methodological Recommendations

  • Synthetic Design : Prioritize one-pot methods to reduce intermediate isolation steps .
  • Data Validation : Cross-reference HRMS with X-ray data to confirm structural assignments .
  • Contradiction Resolution : Use high-purity reference standards and control substituent variations rigorously .

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